1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol
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Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines.
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A simpler oxazole derivative with similar chemical properties.
3-Methyl-1,2-oxazole: Lacks the ethane-1,2-diol moiety but shares the oxazole core.
1,2-Oxazolidine: A saturated heterocycle derived from the reduction of oxazole.
Uniqueness
1-(3-Methyl-1,2-oxazol-5-yl)ethane-1,2-diol is unique due to the presence of both the oxazole ring and the ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H9NO3/c1-4-2-6(10-7-4)5(9)3-8/h2,5,8-9H,3H2,1H3 |
InChI Key |
MOZJDAUEVWWAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(CO)O |
Origin of Product |
United States |
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